molecular formula C8H10ClN5O3S B1682794 Thiamethoxam CAS No. 153719-23-4

Thiamethoxam

Cat. No.: B1682794
CAS No.: 153719-23-4
M. Wt: 291.72 g/mol
InChI Key: NWWZPOKUUAIXIW-FLIBITNWSA-N
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Description

Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. This compound is known for its effectiveness in controlling sucking and chewing insects, making it a valuable tool for protecting crops. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .

Mechanism of Action

Target of Action

Thiamethoxam, a systemic insecticide of the neonicotinoid class, primarily targets the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By interacting with these receptors, this compound disrupts the normal functioning of the insect’s nervous system .

Mode of Action

This compound acts by interfering with the information transfer between nerve cells. It binds to the nicotinic acetylcholine receptors in the central nervous system of insects, blocking the normal conduction of the central nervous system . This interference eventually leads to the paralysis of the muscles of the insects .

Biochemical Pathways

This compound affects several biochemical pathways in insects. The major reaction involved in the biotransformation of this compound is the cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound . Minor pathways include the reduction of the nitroguanidine group, yielding a hydrazine, followed by either acylation or further reduction to a guanidine derivative, hydrolysis of the guanidine group to the corresponding urea, demethylation of the guanidine group, and substitution of the chlorine of the thiazole ring by glutathione .

Pharmacokinetics

In mammals, this compound is rapidly and completely absorbed after oral administration . It is distributed to the tissues non-selectively, with higher concentrations found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged this compound .

Result of Action

The result of this compound’s action is the paralysis and eventual death of the insect. By blocking the normal conduction of the central nervous system, this compound causes the muscles of the insects to paralyze, leading to their death .

Action Environment

This compound is absorbed quickly by plants and transported to all of its parts, including pollen, where it acts to deter insect feeding . Environmental factors such as soil type, temperature, and moisture levels can influence the absorption and transportation process. This compound has been found to improve plant vigor by triggering physiological reactions within the plant, allowing it to better cope under tough growing conditions .

Biochemical Analysis

Biochemical Properties

Thiamethoxam interacts with several enzymes and proteins. Biochemical analyses have shown that the Glutathione S-transferase (GST), Carboxylesterase (CarE), and cytochrome P450 enzymes are associated with the development of this compound resistance in selected strains of insects . These enzymes play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce changes in the hematological profile and liver and kidney functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that this compound significantly raises the Malondialdehyde (MDA) content and DNA damage in liver and kidney cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound has long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamethoxam is synthesized through a multi-step process. The synthesis begins with the reaction of S-methyl-N-nitro-isothiourea with methylamine to form N-methyl nitroguanidine. This intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The final step involves reacting this compound with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiamethoxam undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under normal conditions but can degrade under extreme pH and temperature .

Common Reagents and Conditions:

Major Products Formed: The major degradation products of this compound include clothianidin and other related compounds. These products are formed through hydrolytic and oxidative pathways .

Comparison with Similar Compounds

Thiamethoxam is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, this compound has unique properties:

This compound’s unique binding properties and broad-spectrum activity make it a valuable tool in pest management, distinguishing it from other neonicotinoids .

Properties

CAS No.

153719-23-4

Molecular Formula

C8H10ClN5O3S

Molecular Weight

291.72 g/mol

IUPAC Name

(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide

InChI

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8-

InChI Key

NWWZPOKUUAIXIW-FLIBITNWSA-N

SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl

Isomeric SMILES

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl

Canonical SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl

Appearance

Solid powder

Color/Form

Crystalline powder
Light brown granules

density

1.57 at 20 °C

melting_point

139.1 °C

153719-23-4

Pictograms

Flammable; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L)
In water, 4.1X10+3 mg/L at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-Chloro-thiazol-5-ylmethyl)-5-methyl-(1,3,5)oxadiazinan-4-yldene-N-nitroamine
Actara
ACTARA 25 WG
CGA 293343
CGA-293343
CGA293343
thiamethoxam

vapor_pressure

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 190 g of 3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 120 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2 g of 3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine are dissolved in a mixture of 10 ml of 4N aqueous hydrochloric acid, 20 g of ice and 30 ml of dichloromethane, and 30 g of Javelle water are added dropwise with stirring to the solution. After stirring for a further 30 minutes, the organic phase is separated off, the aqueous phase is extracted repeatedly with a little dichloromethane, and the combined organic phases are subsequently dried with sodium sulphate and evaporated under reduced pressure. The oily residue is dissolved in tetrahydrofuran and precipitated with hexane, whereby the product deposits on the walls of the vessel as a sticky material. The solvent is decanted, the residue is redissolved in tetrahydrofuran, and the solution is slowly concentrated, yielding 0.84 g of the title compound in the form of a semi-crystalline resin. A sample of this resin is purified by chromatography [silica gel; dichloromethane/methanol (95:5)], yielding crystals melting at 132 to 135°.
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 186 g of 3-(2-cyclohexylthiothiazol-5-ylmethyl)-5-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 135 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
3-(2-cyclohexylthiothiazol-5-ylmethyl)-5-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 183 g of 5-methyl-4-nitroimino-3-(2-phenylthiothiazol-5-ylmethyl)-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 132 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
5-methyl-4-nitroimino-3-(2-phenylthiothiazol-5-ylmethyl)-perhydro-1,3,5-oxadiazine
Quantity
183 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 1.62 g of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2.44 g of 2-chloro-5-chloromethyl-thiazole, 4.2 g of potassium carbonate and 25 ml of N,N-dimethylformamide is heated for 5 h at 60° and then filtered. The filtrate is evaporated in vacuo on a rotary evaporator, and the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]. This gives the title compound, which melts at 132-134°, in a yield of 67%.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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